

Propane-1-thiol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Propanethiol*

Cat. No.: B107717

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Propane-1-thiol, also known as n-propyl mercaptan, is an organosulfur compound belonging to the thiol group.^[1] It is a colorless liquid recognized by its strong, unpleasant odor.^{[1][2]} This compound serves as a versatile chemical intermediate in various fields, including the synthesis of flavors, fragrances, agrochemicals, and as a feedstock for insecticides.^{[1][3]} Its distinct smell also makes it a valuable odorant for natural gas to enable leak detection.^[4] This guide provides an in-depth look at the molecular characteristics, physicochemical properties, and relevant experimental protocols for propane-1-thiol.

Core Molecular and Physical Properties

The fundamental properties of propane-1-thiol are summarized below, providing a quantitative basis for its application in research and development.

Property	Value
Molecular Formula	C ₃ H ₈ S ^{[3][5][6][7]}
Molecular Weight	76.16 g/mol ^{[1][5][6][7][8]}
CAS Number	107-03-9 ^{[3][6]}
Appearance	Colorless to pale yellow liquid ^[1]
Odor	Strong, offensive, cabbage-like ^{[1][2]}
Density	0.84 g/mL (at 25 °C) ^{[1][8]}
Boiling Point	67-68 °C ^{[1][5][8]}
Melting Point	-113 °C ^{[1][5][8]}
Flash Point	-20 °C (-4 °F)
Water Solubility	Slightly soluble / immiscible ^{[1][2][4]}
Vapor Pressure	122-155 mmHg (at 20 °C) ^[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and safe handling and application of propane-1-thiol in a laboratory setting. Below are outlines for its synthesis and analysis.

Synthesis of Propane-1-thiol from 1-Propanol

A common laboratory-scale synthesis involves the conversion of 1-propanol to propane-1-thiol via a two-step process involving the formation of an intermediate alkyl bromide followed by nucleophilic substitution with a thiol source.

Step 1: Synthesis of 1-Bromopropane from 1-Propanol

- Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle. Ensure the setup is in a well-ventilated fume hood.
- Reagent Addition: To the round-bottom flask, add 1-propanol. Slowly and carefully, while cooling the flask in an ice bath, add an excess of hydrobromic acid (HBr). A common method

involves the in situ generation of HBr from sodium bromide (NaBr) and sulfuric acid (H₂SO₄).

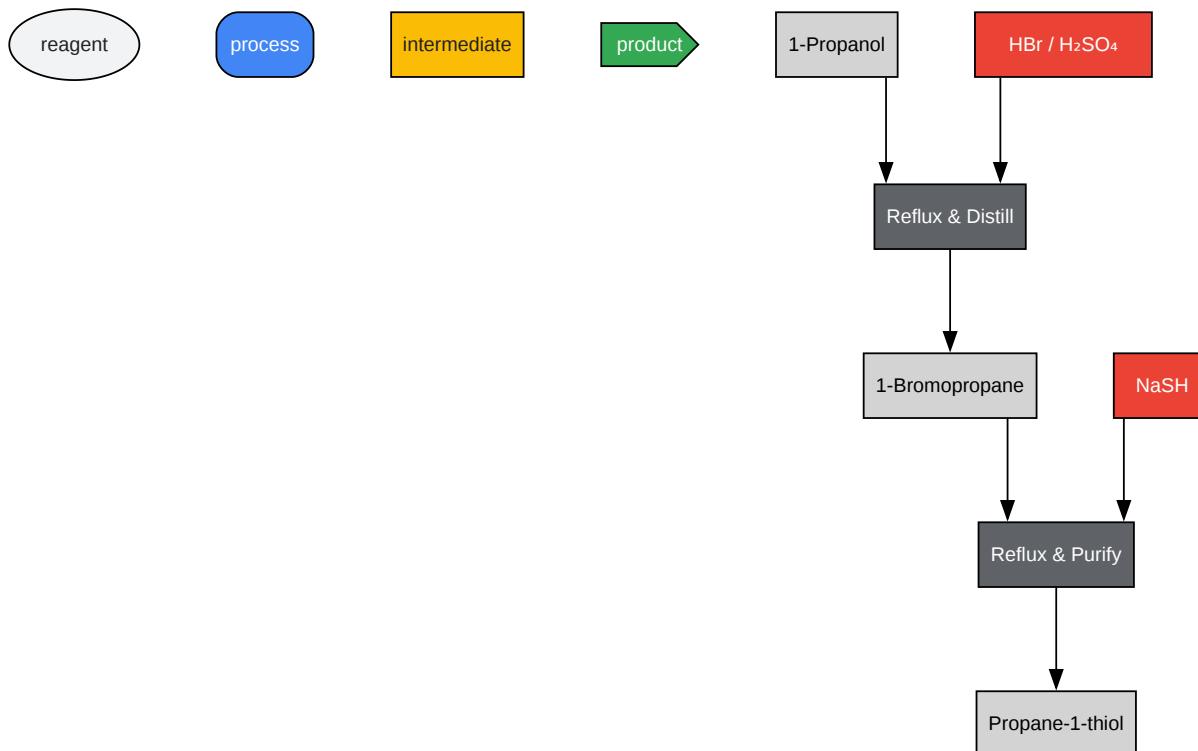
- Reflux: Heat the mixture to reflux for 1-2 hours. The reaction mixture will separate into two layers.
- Work-up and Distillation: After cooling, separate the lower aqueous layer. Wash the organic layer (crude 1-bromopropane) with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂).
- Purification: Purify the crude 1-bromopropane by simple distillation, collecting the fraction boiling around 71 °C.

Step 2: Synthesis of Propane-1-thiol from 1-Bromopropane

- Reagent Preparation: In a separate round-bottom flask equipped with a reflux condenser, dissolve sodium hydrosulfide (NaSH) in a suitable solvent, such as ethanol or a mixture of ethanol and water.
- Nucleophilic Substitution: Slowly add the purified 1-bromopropane from Step 1 to the NaSH solution.
- Reflux: Heat the reaction mixture to reflux for 1-3 hours to allow the substitution reaction to proceed to completion.
- Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water. The propane-1-thiol will form an organic layer.
- Extraction and Washing: Separate the organic layer. Wash it sequentially with water and then a dilute brine solution to remove any unreacted NaSH and other water-soluble impurities.
- Drying and Purification: Dry the crude propane-1-thiol over anhydrous magnesium sulfate. Purify the final product by fractional distillation, collecting the fraction that boils at approximately 67-68 °C.

Caution: Propane-1-thiol is highly flammable and has a strong, unpleasant odor. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective

equipment (gloves, safety glasses) must be worn.


Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity of propane-1-thiol and identifying any impurities.

- **Sample Preparation:** Prepare a dilute solution of the synthesized propane-1-thiol in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is 1 μ L of sample in 1 mL of solvent.
- **Instrument Setup:**
 - **GC Column:** Use a non-polar or mid-polar capillary column suitable for volatile sulfur compounds, such as a DB-1 or DB-5 type.
 - **Injector:** Set the injector temperature to 250 °C with a split injection mode.
 - **Oven Program:** A typical temperature program would be: initial temperature of 40 °C held for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min.
 - **Carrier Gas:** Use helium or hydrogen as the carrier gas with a constant flow rate.
- **MS Setup:**
 - **Ionization Mode:** Use Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan a mass range from m/z 35 to 200.
 - **Transfer Line Temperature:** Set the transfer line temperature to 280 °C.
- **Injection and Analysis:** Inject 1 μ L of the prepared sample into the GC-MS system.
- **Data Interpretation:** The retention time of the major peak should correspond to that of a propane-1-thiol standard. The mass spectrum of this peak should exhibit the characteristic molecular ion peak (m/z 76) and fragmentation pattern for propane-1-thiol. Purity can be estimated by the relative area of the main peak compared to any impurity peaks.

Visualized Workflow: Synthesis of Propane-1-thiol

The following diagram illustrates the key steps in the chemical synthesis of propane-1-thiol from 1-propanol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propanethiol - Wikipedia [en.wikipedia.org]
- 2. 1-Propanethiol | 107-03-9 [chemicalbook.com]
- 3. nbinfo.com [nbinfo.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-Propanethiol | CAS#:107-03-9 | Chemsoc [chemsoc.com]
- 6. scbt.com [scbt.com]
- 7. plantaedb.com [plantaedb.com]
- 8. ez.restek.com [ez.restek.com]
- To cite this document: BenchChem. [Propane-1-thiol: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107717#propane-1-thiol-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com